Enantiomeric Potency: Modipafant's 2-Fold Advantage Over the Racemate UK-74505
Modipafant demonstrates approximately double the intrinsic potency of its racemic mixture, UK-74505. This stereoselective advantage is a critical differentiator, as the racemate contains an inactive enantiomer that dilutes potency without contributing to target engagement. The use of the pure active enantiomer Modipafant allows for the use of a lower effective concentration or dose, potentially reducing off-target effects and improving the precision of pharmacological studies [1].
| Evidence Dimension | Intrinsic potency (relative) |
|---|---|
| Target Compound Data | Approximately 2x higher intrinsic potency |
| Comparator Or Baseline | UK-74505 (racemate) (baseline = 1x potency) |
| Quantified Difference | 2-fold increase in intrinsic potency |
| Conditions | Potency determined across functional assays (e.g., PAF-induced platelet aggregation). |
Why This Matters
Procuring the pure enantiomer Modipafant yields twice the biological activity per unit mass compared to the racemate, directly impacting cost-effectiveness in large-scale experiments and the sensitivity of in vitro assays.
- [1] PeptideDB. Modipafant (UK-80067). Product Database. CAS: 122957-06-6. View Source
